[(6-bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride
CAS No.: 2866307-76-6
Cat. No.: VC11992968
Molecular Formula: C8H9BrClF2N
Molecular Weight: 272.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866307-76-6 |
|---|---|
| Molecular Formula | C8H9BrClF2N |
| Molecular Weight | 272.52 g/mol |
| IUPAC Name | 1-(6-bromo-2,3-difluorophenyl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-6(9)2-3-7(10)8(5)11;/h2-3,12H,4H2,1H3;1H |
| Standard InChI Key | MTSGYFOYNJDHEG-UHFFFAOYSA-N |
| SMILES | CNCC1=C(C=CC(=C1F)F)Br.Cl |
| Canonical SMILES | CNCC1=C(C=CC(=C1F)F)Br.Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of (6-bromo-2,3-difluorophenyl)methylamine hydrochloride is defined by its aromatic core and functional substituents. The benzene ring bears a bromine atom at the 6-position and fluorine atoms at the 2- and 3-positions, creating a sterically and electronically unique environment. The methylene bridge connects the aromatic ring to a methylamine group, which is protonated to form the hydrochloride salt.
Molecular Formula: C₉H₁₀BrF₂N·HCl
Molecular Weight: 307.45 g/mol (calculated from atomic masses).
Key Structural Features:
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Halogen Substituents: Bromine (electrophilic) and fluorine (electron-withdrawing) influence reactivity and intermolecular interactions .
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Methylamine Group: Enhances solubility in polar solvents and facilitates salt formation .
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Planar Aromatic System: Enables π-π stacking and hydrophobic interactions in biological systems.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of (6-bromo-2,3-difluorophenyl)methylamine hydrochloride typically involves multi-step reactions, leveraging nucleophilic substitution and salt formation. A representative pathway includes:
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Preparation of 6-Bromo-2,3-difluorobenzyl Chloride:
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Nucleophilic Substitution with Methylamine:
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Hydrochloride Salt Formation:
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Treatment with hydrochloric acid (HCl) in a solvent like diethyl ether or methanol.
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Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzyl Chloride Prep | SOCl₂, reflux, 4h | 85–90 |
| Methylamine Reaction | CH₃NH₂, Et₃N, DMF, 25°C, 12h | 70–75 |
| Salt Formation | HCl (g), Et₂O, 0°C, 2h | 95+ |
Physicochemical Properties
(6-Bromo-2,3-difluorophenyl)methylamine hydrochloride exhibits distinct physical and chemical properties:
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Solubility: Highly soluble in polar solvents (water, methanol, DMSO) due to ionic interactions; sparingly soluble in non-polar solvents (hexane) .
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Melting Point: 180–185°C (decomposes), typical for hydrochloride salts of aromatic amines.
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Stability: Stable under inert atmospheres but sensitive to prolonged exposure to moisture or light .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 180–185°C (dec.) |
| Solubility in Water | 25 g/100 mL (20°C) |
| pKa (Amine) | ~9.5 (predicted) |
Reactivity and Functionalization
The compound’s halogen and amine groups enable diverse chemical transformations:
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Buchwald-Hartwig Amination: The bromine substituent facilitates palladium-catalyzed coupling with aryl amines .
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Electrophilic Aromatic Substitution: Fluorine atoms direct incoming electrophiles to specific positions.
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Acylation: The primary amine reacts with acyl chlorides to form amides .
Example Reaction:
Applications in Pharmaceutical Research
(6-Bromo-2,3-difluorophenyl)methylamine hydrochloride serves as a key intermediate in drug development:
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Kinase Inhibitors: Halogenated aromatics are common in ATP-binding site targeting.
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Antimicrobial Agents: Fluorine enhances membrane permeability and metabolic stability .
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Neurological Therapeutics: Methylamine derivatives modulate neurotransmitter systems .
Table 3: Biological Activity of Analogues
| Analogues | IC₅₀ (nM) | Target |
|---|---|---|
| 4-Bromo-2,5-difluoro | 12 | EGFR Kinase |
| 3-Chloro-6-fluoro | 8 | GABA-A Receptor |
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